An In-Depth Technical Guide to 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one
An In-Depth Technical Guide to 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one (CAS No. 55740-64-2). This highly functionalized pyrimidine derivative serves as a critical building block in medicinal chemistry and drug discovery, primarily owing to its reactive sites that allow for diverse chemical modifications. This document consolidates available data on its structure, reactivity, and safety, while also providing insights into its role as a precursor for pharmacologically active molecules. The content herein is intended to support researchers in leveraging this compound for the development of novel therapeutics.
Introduction: The Significance of Substituted Pyrimidones
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents. The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one is a prime example of a highly versatile intermediate, possessing an amino group, a bromine atom, and a chlorine atom, each offering a distinct handle for synthetic elaboration.
The presence of both bromine and chlorine atoms at positions 5 and 6, respectively, makes this compound particularly valuable. These halogens can be selectively displaced or involved in cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the chemical space around the pyrimidine core. The 2-amino group and the 4-oxo functionality further contribute to the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition by biological targets.
Derivatives of 2-aminopyrimidinone have shown a range of biological activities, including the induction of interferon, and have been investigated for their potential as antiviral and antitumor agents[1]. The strategic modification of the pyrimidinone core, particularly at the C6 position, has been a key strategy in the development of second-generation compounds with enhanced potency and reduced toxicity[1].
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one is essential for its effective use in synthesis and drug design.
Structural and General Properties
Below is a table summarizing the key identifiers and structural information for 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one.
| Property | Value | Source |
| CAS Number | 55740-64-2 | [1][2] |
| Molecular Formula | C₄H₃BrClN₃O | [2] |
| Molecular Weight | 240.45 g/mol | Calculated |
| IUPAC Name | 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one | [2] |
| Synonyms | 2-amino-5-bromo-4-chloro-1H-pyrimidin-6-one | [2] |
| InChI | InChI=1S/C4H3BrClN3O/c5-2-1(6)8-4(10)9-3(7)11-2/h(H3,7,8,9,10,11) | [2] |
| InChIKey | MXYGAMSKCAQGIC-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1(=C(N=C(NC1=O)N)Cl)Br | [2] |
Synthesis and Purification
The synthesis of 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one typically involves the halogenation of a suitable pyrimidinone precursor. While a specific, detailed protocol for this exact compound is not widely published, the synthesis can be inferred from established methods for analogous structures.
General Synthetic Approach
A plausible synthetic route involves the bromination and chlorination of a 2-aminopyrimidin-4(1H)-one starting material. A common and effective method for the bromination of such scaffolds is the use of N-bromosuccinimide (NBS).
Conceptual Synthetic Workflow:
Figure 1. Conceptual workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical, based on related syntheses)
This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific substrate.
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Reaction Setup: To a solution of 2-Amino-6-chloropyrimidin-4(1H)-one in a suitable anhydrous solvent (e.g., N,N-dimethylformamide or acetonitrile) in a round-bottom flask, add N-bromosuccinimide (1.0-1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Monitoring: The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting material.
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Work-up: Upon completion, the reaction mixture is typically poured into cold water or an ice-water mixture to precipitate the product.
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Purification: The crude product can be collected by filtration, washed with cold water, and then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is a common method for obtaining the purified compound. Further purification, if necessary, can be achieved by column chromatography on silica gel.
Reactivity and Synthetic Applications
The synthetic utility of 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one stems from the differential reactivity of its halogen substituents and the presence of the amino group.
Nucleophilic Aromatic Substitution
The chlorine atom at the C6 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine atom at the C5 position. This allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, at the C6 position. This regioselectivity is a key feature that enables the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.
Cross-Coupling Reactions
The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, and alkynyl groups.
Illustrative Reaction Pathways:
Figure 2. Key reaction pathways for the derivatization of the target compound.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum is expected to show a broad singlet for the amino (NH₂) protons and another broad singlet for the pyrimidinone (NH) proton. The chemical shifts of these protons would be highly dependent on the solvent and concentration.
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¹³C NMR: The spectrum would display four distinct signals for the four carbon atoms of the pyrimidine ring. The carbonyl carbon (C4) would appear at the most downfield region (typically >160 ppm). The chemical shifts of the other carbons would be influenced by the attached substituents (amino, bromo, and chloro groups).
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IR Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the amino and amide groups (typically in the range of 3100-3500 cm⁻¹). A strong absorption band corresponding to the C=O stretching of the pyrimidinone ring would be observed around 1650-1700 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (240.45 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine atom and one chlorine atom.
Safety and Handling
Based on the safety data for structurally related halo-aminopyrimidines, 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one should be handled with care in a well-ventilated laboratory fume hood.
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Hazard Statements (Predicted):
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust.
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Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
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Storage:
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Conclusion
2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its highly functionalized nature allows for selective and diverse chemical modifications, making it an important tool for medicinal chemists and drug discovery scientists. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation based on the properties of closely related analogs and general principles of organic chemistry. Further characterization of this compound would be a valuable contribution to the field.
References
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Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]
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trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. PubMed. Available at: [Link]
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5-Bromo-6-chloropyridin-2-amine | C5H4BrClN2 | CID 22349203. PubChem. Available at: [Link]
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2-AMINO-5-BROMO-6-PHENYLPYRIMIDIN-4-OL. PDBj Mine. Available at: [Link]
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Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. Available at: [Link]
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Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. Available at: [Link]
